molecular formula C11H9BrO3 B6258398 methyl 2-(5-bromo-1-benzofuran-3-yl)acetate CAS No. 1420792-94-4

methyl 2-(5-bromo-1-benzofuran-3-yl)acetate

Cat. No.: B6258398
CAS No.: 1420792-94-4
M. Wt: 269.1
InChI Key:
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Description

Methyl 2-(5-bromo-1-benzofuran-3-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives. . The presence of a bromine atom and an ester functional group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-1-benzofuran-3-yl)acetate typically involves the bromination of a benzofuran derivative followed by esterification. One common method is the bromination of 1-benzofuran-3-yl acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-1-benzofuran-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 2-(5-bromo-1-benzofuran-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-1-benzofuran-3-yl)acetate is largely dependent on its interactions with biological targets. The bromine atom and benzofuran ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester group can also undergo hydrolysis to release the active benzofuran derivative, which can then exert its effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-1-benzofuran-3-yl)acetate
  • Methyl 2-(5-fluoro-1-benzofuran-3-yl)acetate
  • Methyl 2-(5-iodo-1-benzofuran-3-yl)acetate

Uniqueness

Methyl 2-(5-bromo-1-benzofuran-3-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can result in different chemical and biological properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .

Properties

CAS No.

1420792-94-4

Molecular Formula

C11H9BrO3

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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